molecular formula C22H30N4O2S B11267179 3-(Cyclohexylsulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

3-(Cyclohexylsulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

Cat. No.: B11267179
M. Wt: 414.6 g/mol
InChI Key: ICNNESLELHDXTA-UHFFFAOYSA-N
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Description

3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with cyclohexanesulfonyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazinyl Group: The piperazinyl group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyridazine intermediate.

    Cyclohexanesulfonylation: The final step involves the sulfonylation of the pyridazine ring with cyclohexanesulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the conditions and reagents used.

    Substitution: The aromatic rings and the piperazinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated derivatives and strong bases or acids are often employed.

Major Products

The major products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and other biochemical pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.

    3-(Cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine: Features a pyrazine ring, offering different electronic properties.

Uniqueness

The uniqueness of 3-(cyclohexanesulfonyl)-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

3-cyclohexylsulfonyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C22H30N4O2S/c1-17-8-9-18(2)20(16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3

InChI Key

ICNNESLELHDXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4

Origin of Product

United States

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